REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([OH:10])=[CH:4][C:3]=2[O:2]1.[H-].[Na+:12].Br>O1CCCC1>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([O-:10])=[CH:4][C:3]=2[O:2]1.[Na+:12] |f:1.2,5.6|
|
Name
|
|
Quantity
|
59.66 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.74 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
1-(2'-pyridyl)-2-bromoethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.56 g
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding slowly
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Type
|
WASH
|
Details
|
(previously washed with hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried) in 250 ml of THF
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Type
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TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The THF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting dark brown oil was partitioned between water and methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride layer was extracted with 10% sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C([O-])C=CC2O1.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |